molecular formula C6H8O2 B3053748 xi-3,5-Dimethyl-2(5H)-furanone CAS No. 5584-69-0

xi-3,5-Dimethyl-2(5H)-furanone

Cat. No.: B3053748
CAS No.: 5584-69-0
M. Wt: 112.13 g/mol
InChI Key: SAXRUMLUKZBSTO-UHFFFAOYSA-N
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Description

xi-3,5-Dimethyl-2(5H)-furanone is an organic compound belonging to the class of butenolides, which are dihydrofurans with a carbonyl group at the C2 carbon atom . This compound, with the molecular formula C6H8O2 and an average molecular weight of 112.1265 g/mol, serves as a versatile building block and key intermediate in various research fields . In flavor and fragrance research, this 2(5H)-furanone derivative is recognized as a high-impact aroma chemical. It has been detected in various foods, including common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus), suggesting its potential role as a flavor biomarker . Its structural relatives, such as sotolone and maple furanone, are known for their extremely low odor thresholds and characteristic scents of curry, fenugreek, caramel, and maple syrup . This makes this compound a compound of significant interest for studies focused on the biotechnological production of natural flavors and pro-flavors . A prominent area of application is in biocatalysis and glycosylation studies. Research demonstrates that related 2(5H)-furanones can be efficiently glucosylated by plant glucosyltransferases (UGTs) to form odorless β-D-glucopyranosides . These glucosides act as stable, non-volatile pro-flavors, enabling the controlled release of aroma compounds and presenting an economical route for the production of novel chemicals through whole-cell biotransformation . Furthermore, the 2(5H)-furanone core is a privileged pharmacophore in medicinal chemistry research . This structural motif is found in a wide range of biologically active natural products and synthetic analogues, and it is extensively investigated for its diverse therapeutic potential, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities . As such, this compound is a valuable synthon for the synthesis and development of new chiral compounds and high-tension ring systems with potential pharmacological significance . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,4-dimethyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXRUMLUKZBSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312348
Record name 3,5-Dimethylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5584-69-0
Record name NSC252859
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

xi-3,5-Dimethyl-2(5H)-furanone, also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or furaneol, is a compound recognized for its diverse biological activities, particularly in the food industry and its potential therapeutic applications. This article explores the biological activity of this compound based on various studies, highlighting its antimicrobial properties, flavor enhancement capabilities, and potential roles in signaling mechanisms.

  • Chemical Formula : C6H8O2
  • CAS Number : 318158
  • Molecular Weight : 112.13 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2(5H)-furanone, including this compound, exhibit significant antimicrobial properties.

Case Study: Antifungal Activity

A study reported that certain furanone derivatives showed moderate antifungal activity against Candida albicans. The leading compound demonstrated notable effectiveness against Staphylococcus aureus, inhibiting both growth and biofilm formation. The minimum inhibitory concentrations (MICs) were comparable to established antimicrobials such as vancomycin and benzalkonium chloride (Table 1) .

CompoundMIC (μg/mL)Activity Against
F10532S. aureus
Vancomycin16S. aureus
Benzalkonium Chloride64C. albicans

Biofilm Formation Inhibition

The ability of this compound to inhibit biofilm formation is particularly noteworthy. All tested compounds inhibited biofilm formation by Gram-positive bacteria at concentrations corresponding to their MIC values, suggesting that their activity may stem from growth repression rather than direct targeting of biofilm pathways .

Flavor Enhancement and Sensory Evaluation

In the food industry, this compound is valued for its flavor-enhancing properties. A study on soy protein isolate (SPI) preparation revealed that the addition of furaneol significantly reduced undesirable off-flavors associated with raw soy products. The sensory evaluation indicated a marked decrease in attributes such as grain husk and grassy notes when furaneol was incorporated at a concentration of 2 mg/L .

Flavor Release Kinetics

Molecular docking studies suggested that furaneol competes with off-flavor compounds like hexanal for binding sites, promoting their release during cooking processes .

Biological Functions Beyond Antimicrobial Activity

Furanones have been implicated in various biological functions beyond their antimicrobial properties. For instance:

  • Pheromonal Activity : Certain furanones act as pheromones in insects, influencing mating behaviors .
  • Antioxidant Properties : Some furanones exhibit antioxidant activities comparable to ascorbic acid, potentially contributing to their anti-carcinogenic effects in dietary contexts .

Scientific Research Applications

Scientific Research Applications

xi-3,5-Dimethyl-2(5H)-furanone has garnered attention in multiple research fields due to its unique chemical properties.

Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
  • Reactivity Studies : The compound undergoes various reactions including oxidation (to carboxylic acids) and reduction (to alcohols), making it a valuable subject for reaction mechanism studies.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Properties : Studies have shown potential anti-inflammatory effects, suggesting therapeutic applications in treating inflammatory diseases.

Flavor and Fragrance Industry

  • Flavoring Agent : Its pleasant aroma reminiscent of caramel and curry makes it widely used in food products and fragrances.
  • Biotechnological Applications : Recent research has focused on glucosylation processes involving this compound to enhance flavor profiles in food products through biocatalysis .

Data Tables

Application AreaSpecific UsesNotable Findings
ChemistryOrganic synthesis building blockUsed in synthesizing complex molecules
BiologyAntimicrobial agentExhibits significant antimicrobial activity
Anti-inflammatory agentPotential therapeutic uses identified
Flavor IndustryFlavoring agentCommonly used due to pleasant aroma

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of several pathogenic bacteria. The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.

Case Study 2: Flavor Enhancement

Research on the glucosylation of this compound highlighted its application in enhancing flavors in fortified wines. A novel biocatalytic process was developed using UGT-expressing bacterial cells to produce furanone glucosides, which significantly improved flavor profiles without losing volatile aroma compounds .

Comparison with Similar Compounds

Comparative Analysis with Similar Furanone Derivatives

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Sources
xi-3,5-Dimethyl-2(5H)-furanone 3,5-dimethyl C₆H₈O₂ 128.13 Dietary component; limited bioactivity data
3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) 3-OH, 4,5-dimethyl C₆H₈O₃ 128.13 Pungent aroma in coffee, baked potatoes; off-flavor in beverages
5-Hydroxy-3,5-dimethylfuran-2(5H)-one 5-OH, 3,5-dimethyl C₆H₈O₃ 128.13 Anti-pulmonary fibrosis activity; isolated from Alisma orientale
4-Hydroxy-2,5-dimethyl-3(2H)-furanone 4-OH, 2,5-dimethyl C₆H₈O₃ 128.13 Regulated fragrance ingredient; safety standards by IFRA
3,4-Dimethyl-5,5-diphenyl-2(5H)-furanone 3,4-dimethyl, 5,5-diphenyl C₁₈H₁₆O₂ 264.32 Structural complexity; potential synthetic applications

Key Research Findings

Aroma and Flavor Contributions
  • Sotolon : A dominant contributor to roasted coffee and baked potato aromas, with a detection threshold as low as 0.02 ppb . Its 3-hydroxy group enhances polarity, increasing solubility in aqueous matrices like beverages, where it can cause off-flavors .
  • This compound: Detected in roasted coffee but absent in brews, suggesting lower volatility or stability compared to sotolon . The lack of a hydroxyl group may reduce its flavor impact.
Electronic and Reactivity Profiles
  • Computational studies show that substituents like phenyl groups (e.g., in 2(5-phenyl)-furanone) enhance antioxidative capacity and reactivity via electron-donating effects .
  • Methyl groups in this compound may modestly increase electron density, though less effectively than hydroxyl or phenyl groups .

Critical Discussion of Structural Modifications

  • Hydroxyl vs. Methyl Groups : Hydroxyl groups (e.g., in sotolon) improve solubility and bioactivity but increase susceptibility to oxidation. Methyl groups enhance stability and volatility, favoring applications in heat-processed foods .
  • Steric Effects: Bulky substituents (e.g., diphenyl groups in 3,4-Dimethyl-5,5-diphenyl-2(5H)-furanone) reduce reactivity but improve binding specificity in synthetic applications .

Q & A

Q. Advanced Research Focus

  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix) ().
  • In vitro cytotoxicity assays : Use human cell lines (e.g., HepG2) to measure IC₅₀ values.
  • Ecotoxicity profiling : Assess biodegradability (OECD 301) and bioaccumulation potential (log P calculations).

Safety Protocol : Follow GHS guidelines for handling (). For example, use PPE and local exhaust ventilation to mitigate inhalation risks .

How can this compound be applied as a platform chemical in bio-based synthesis?

Q. Advanced Research Focus

  • C4 chemical precursor : The lactone ring can undergo ring-opening reactions to produce succinic acid derivatives or γ-butyrolactones ().
  • Flavor and fragrance synthesis : Its structural similarity to Sotolon () suggests utility in synthesizing maple-like aroma compounds via hydroxylation or esterification .

Experimental Design : Optimize catalytic hydrogenation or enzymatic hydrolysis to convert this compound into value-added products. Monitor reaction progress via GC-MS or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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